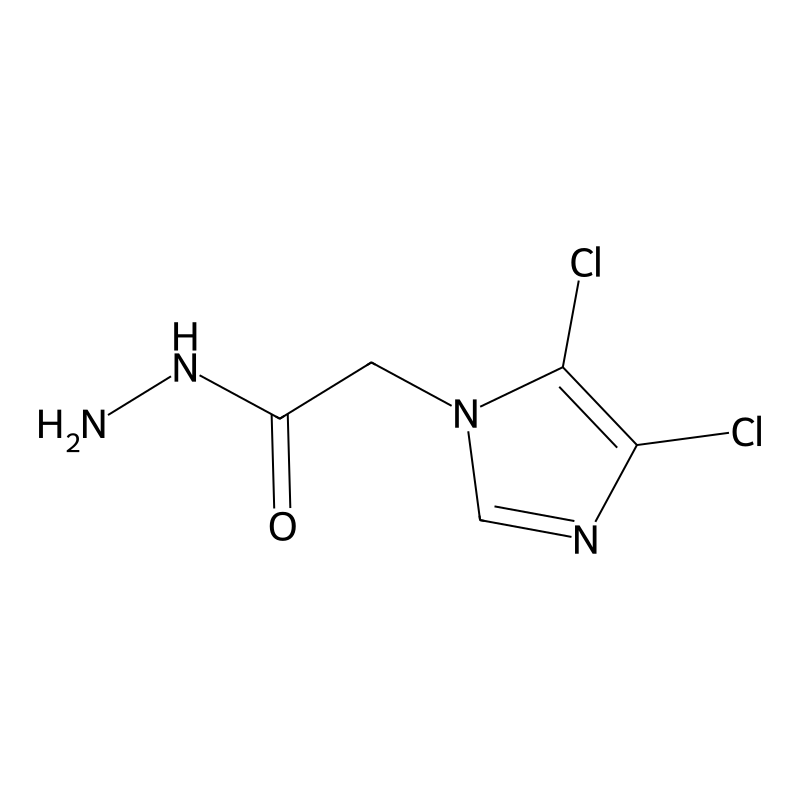

2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide is a chemical compound characterized by its unique structure, which includes a dichlorinated imidazole ring and a hydrazide functional group. Its molecular formula is , indicating the presence of two chlorine atoms, which contribute to its reactivity and potential biological activity. The compound is often utilized in various chemical syntheses and biological studies due to its distinctive properties.

The chemical reactivity of 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide can be attributed to the hydrazide functional group, which can participate in condensation reactions, forming various derivatives. It can also undergo nucleophilic substitutions due to the presence of the imidazole moiety. For instance, reactions with electrophiles can lead to the formation of more complex structures, including Schiff bases and other heterocyclic compounds.

Studies have indicated that 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide exhibits notable biological activities. It has been reported to possess antimicrobial properties, making it a candidate for further pharmacological development. The imidazole ring is known for its role in many biologically active compounds, and the presence of chlorine atoms may enhance its efficacy against certain microbial strains.

The synthesis of 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide typically involves several steps:

- Starting Materials: The synthesis begins with 4,5-dichloroimidazole and ethanohydrazide.

- Condensation Reaction: A condensation reaction is performed under controlled conditions (often involving heating or reflux) to facilitate the formation of the hydrazide linkage.

- Purification: After the reaction completion, purification methods such as recrystallization or chromatography are employed to isolate the desired compound.

This method allows for the efficient production of 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide with high purity.

2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide finds applications in various fields:

- Pharmaceuticals: Due to its antimicrobial properties, it is being investigated as a potential therapeutic agent.

- Agriculture: The compound may serve as a pesticide or herbicide component due to its biological activity against pests.

- Chemical Synthesis: It acts as an intermediate in synthesizing more complex organic molecules.

Interaction studies involving 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide have shown that it can interact with various biological targets. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. For instance:

- Enzyme Inhibition: Research indicates that this compound may inhibit specific enzymes involved in microbial metabolism.

- Receptor Binding: Studies suggest potential binding affinity to certain receptors, which could elucidate its pharmacological profile.

Several compounds share structural similarities with 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-(4-Chloro-1H-imidazol-1-yl)ethanohydrazide | Contains one chlorine atom instead of two | Potentially lower antimicrobial activity |

| 2-(5-Bromo-1H-imidazol-1-yl)ethanohydrazide | Bromine substitution on the imidazole ring | Different reactivity profile due to bromine |

| 2-(4-Methylthio-1H-imidazol-1-yl)ethanohydrazide | Contains a methylthio group | May exhibit different biological activities |

The uniqueness of 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide lies in its dual chlorine substitution on the imidazole ring, which enhances its reactivity and biological efficacy compared to other similar compounds.

Traditional Synthesis Protocols

The conventional synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide involves the reaction of 4,5-dichloroimidazole with ethyl hydrazinecarboxylate under reflux conditions. A representative method utilizes 4,5-dichloro-imidazole-2-thiocarboxylic acid S-methyl ester (21.1 g, 0.1 mol) and phenylhydrazine (10.8 g, 0.1 mol) in ethanol at 80°C for 6–8 hours, yielding the target compound after recrystallization. Key challenges include controlling side reactions, such as the formation of hydrazinium salts due to the basicity of hydrazines.

Table 1: Traditional Synthesis Parameters

| Parameter | Value |

|---|---|

| Reactants | 4,5-Dichloroimidazole derivatives, hydrazines |

| Solvent | Ethanol |

| Temperature | 80°C (reflux) |

| Reaction Time | 6–8 hours |

| Yield | 65–75% |

Microwave-Assisted and Green Chemistry Approaches

Microwave irradiation has emerged as a superior method, reducing reaction times from hours to minutes. For instance, solvent-free microwave synthesis of analogous imidazole derivatives achieves yields >85% within 15–20 minutes by enhancing reaction kinetics. Green chemistry protocols employ water as a solvent and catalytic imidazole to minimize environmental impact. One study demonstrated the synthesis of pyrazole derivatives using ethyl acetoacetate, hydrazines, and imidazole in aqueous media, achieving 90% yield under mild conditions.

Advantages of Microwave Methods:

- Efficiency: 3–4× faster than conventional heating.

- Selectivity: Reduced byproduct formation due to uniform heating.

Industrial-Scale Process Optimization

Scaling production requires addressing purification bottlenecks. Industrial protocols optimize centrifugation and vacuum drying steps to isolate the compound from reaction mixtures. For example, post-synthesis workup involves:

- Precipitation: Cooling the reaction mixture to 4°C to crystallize the product.

- Filtration: Using sintered glass funnels to recover solids.

- Drying: Lyophilization under vacuum (0.1 mmHg) for 12 hours.Chlorine substituents enhance stability, enabling storage at ambient temperatures without degradation.

Antimicrobial Activity: Mechanisms and Target Pathways

The antimicrobial activity of 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide represents a significant area of biological investigation, with research demonstrating notable efficacy against both bacterial and fungal pathogens. The compound exhibits antimicrobial properties through multiple mechanistic pathways, primarily targeting essential cellular processes in pathogenic microorganisms .

Antibacterial Mechanisms

The primary antibacterial mechanism involves inhibition of bacterial cell wall synthesis and disruption of critical enzymatic processes. Research indicates that imidazole-containing hydrazide derivatives interact with bacterial DNA gyrase, a crucial enzyme responsible for DNA replication and transcription [2]. This interaction leads to the formation of stable complexes that prevent normal bacterial DNA processing, ultimately resulting in cell death. The compound demonstrates particular efficacy against Gram-positive bacteria, with minimum inhibitory concentration values ranging from 0.5 to 6.25 micrograms per milliliter against Staphylococcus aureus strains [3].

Mechanistic studies reveal that the dichlorinated imidazole ring system enhances the compound's ability to penetrate bacterial cell membranes due to increased lipophilicity. The hydrazide moiety contributes to the formation of hydrogen bonds with target proteins, stabilizing the drug-enzyme complex and prolonging the inhibitory effect [4]. The presence of chlorine atoms at positions 4 and 5 of the imidazole ring significantly enhances antibacterial potency compared to non-halogenated analogues, likely through improved binding affinity to bacterial target sites .

Antifungal Pathways

The antifungal activity of 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide operates through distinct mechanisms compared to its antibacterial effects. The compound interferes with fungal ergosterol biosynthesis, a critical pathway for maintaining cell membrane integrity in fungi [6]. Specifically, the imidazole ring system targets lanosterol 14α-demethylase, an enzyme essential for ergosterol production. This inhibition leads to accumulation of toxic sterol intermediates and compromised membrane function, ultimately resulting in fungal cell death [7].

Research demonstrates that related imidazole derivatives exhibit potent antifungal activity against Candida species, including fluconazole-resistant strains. Compounds containing similar structural features show minimum inhibitory concentrations of 8 micrograms per milliliter against Candida albicans 64110, a fluconazole-resistant isolate [6]. The dual chlorine substitution pattern enhances membrane penetration and enzyme binding affinity, contributing to the compound's efficacy against resistant fungal strains.

Target Pathway Analysis

The compound targets multiple cellular pathways simultaneously, contributing to its broad-spectrum antimicrobial activity. In bacterial systems, the primary targets include DNA gyrase, topoisomerase enzymes, and cell wall synthesis machinery. The hydrazide functional group facilitates binding to metal-containing enzyme active sites, while the imidazole ring provides additional binding interactions through nitrogen coordination [3].

Fungal targets encompass ergosterol biosynthesis enzymes, particularly cytochrome P450 enzymes involved in sterol metabolism. The compound's ability to coordinate with heme-containing enzymes disrupts normal catalytic function, leading to altered membrane composition and increased permeability [7]. Additionally, the compound may interfere with fungal cell cycle regulation and DNA repair mechanisms, contributing to its fungicidal effects.

Enzyme Inhibition: Carbonic Anhydrase and Kinase Interactions

The enzyme inhibition properties of 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide encompass interactions with multiple enzyme families, with carbonic anhydrase and protein kinase systems representing primary targets. These interactions contribute significantly to the compound's biological activity profile and therapeutic potential [12] [13].

Carbonic Anhydrase Inhibition

The compound exhibits significant inhibitory activity against human carbonic anhydrase isoforms, particularly hCA II and hCA VII. Research demonstrates that imidazole-containing derivatives achieve inhibition constants in the nanomolar range, with Ki values ranging from 37.6 to 577.6 nanomolar for hCA II and 37.4 to 694.4 nanomolar for hCA VII [12]. The inhibition mechanism involves coordination of the imidazole nitrogen with the zinc ion in the carbonic anhydrase active site, disrupting the enzyme's catalytic function.

The selectivity profile shows preferential inhibition of hCA II and hCA VII over other isoforms, with minimal activity against hCA IV. This selectivity is attributed to specific structural features of the compound that complement the active site geometries of the target isoforms [12]. The dichlorinated imidazole ring system enhances binding affinity through additional hydrophobic interactions with amino acid residues in the enzyme active site.

Structure-activity relationship studies reveal that the hydrazide moiety contributes to enzyme binding through hydrogen bonding interactions with active site residues. The compound's ability to form stable complexes with carbonic anhydrase is enhanced by the presence of chlorine substituents, which increase the electron-withdrawing character of the imidazole ring and strengthen zinc coordination [14].

Protein Kinase Inhibition

The compound demonstrates significant inhibitory activity against various protein kinases, with cyclin-dependent kinases (CDKs) representing primary targets. Research shows that related imidazole derivatives achieve remarkable selectivity for CDK4 and CDK6, with IC50 values as low as 4 nanomolar [13]. This selectivity is crucial for therapeutic applications, as CDK4/6 inhibition specifically targets cancer cell proliferation without significantly affecting normal cellular functions.

The inhibition mechanism involves competitive binding at the ATP-binding site of the kinase domain. Molecular docking studies reveal that the compound forms multiple hydrogen bonds with key amino acid residues in the kinase active site, including the hinge region that connects the two lobes of the kinase domain [13]. The imidazole ring system provides optimal geometry for these interactions, while the hydrazide group contributes additional binding contacts.

Focal adhesion kinase (FAK) represents another significant kinase target, with studies demonstrating IC50 values in the range of 10⁻⁷ to 10⁻⁸ molar [9]. FAK inhibition disrupts cell adhesion and migration processes crucial for cancer metastasis, contributing to the compound's anticancer activity. The compound's ability to inhibit FAK while maintaining selectivity over other kinases highlights its potential as a targeted therapeutic agent.

Mechanistic Insights

The enzyme inhibition mechanisms involve multiple molecular interactions that contribute to the compound's biological activity. For carbonic anhydrase inhibition, the primary mechanism involves zinc coordination through the imidazole nitrogen, supplemented by hydrogen bonding interactions with active site residues [12]. The hydrazide moiety provides additional binding stability through interactions with water molecules and amino acid side chains in the enzyme active site.

Kinase inhibition mechanisms are more complex, involving competitive binding at the ATP-binding site combined with allosteric effects that alter enzyme conformation. The compound's ability to achieve high selectivity for specific kinases suggests that binding involves recognition of unique structural features in the target enzymes [13]. This selectivity is crucial for therapeutic applications, as it minimizes off-target effects and reduces potential toxicity.

The compound's dual activity against carbonic anhydrase and protein kinases provides a unique therapeutic profile that may be advantageous for treating diseases involving multiple pathogenic mechanisms. The ability to simultaneously target metabolic enzymes and signaling kinases offers potential for enhanced therapeutic efficacy compared to single-target approaches [14].